3-Hydroxyisoxazole-4-carboxylic acid

Vue d'ensemble

Description

L’acide 3-hydroxyisoxazole-4-carboxylique est un composé organique appartenant à la classe des isoxazoles. Les isoxazoles sont des composés hétérocycliques caractérisés par un cycle aromatique à cinq chaînons avec un atome d’oxygène et un atome d’azote aux positions 1 et 2 du cycle, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 3-hydroxyisoxazole-4-carboxylique implique généralement la condensation de β-céto esters d’acides carboxyliques avec de l’hydroxylamine en présence d’alcali . Cette méthode permet la production de 3-hydroxyisoxazoles avec des rendements moyens à élevés . Une autre méthode courante implique la réaction de cycloaddition (3 + 2) d’un alcyne agissant comme dipolarophile et d’un oxyde de nitrile en tant que dipôle .

Méthodes de production industrielle : Les méthodes de production industrielle de l’acide 3-hydroxyisoxazole-4-carboxylique utilisent souvent des voies de synthèse sans métal pour éviter les inconvénients associés aux réactions catalysées par des métaux, tels que les coûts élevés, la faible abondance, la toxicité et la production importante de déchets . Ces stratégies de synthèse écologiques sont essentielles pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 3-hydroxyisoxazole-4-carboxylique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . La présence de la liaison N–O labile dans le cycle isoxazole permet la coupure et la formation de divers dérivés 1,3-bifonctionnels de composés carbonylés .

Réactifs et conditions courantes : Les réactifs couramment utilisés dans ces réactions comprennent l’hydroxylamine, les β-céto esters, les alcalis et les oxydes de nitrile . Les conditions réactionnelles impliquent souvent des températures modérées et l’utilisation de solvants tels que l’éthanol ou l’eau .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés isoxazoliques fonctionnalisés, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d’autres composés biologiquement actifs .

Applications De Recherche Scientifique

Medicinal Chemistry

HICA is being investigated for its therapeutic potential in several areas:

- Anticancer Activity : Research indicates that HICA may exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways associated with tumor growth and metastasis. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at cancer treatment.

- Anti-inflammatory Effects : HICA has shown promise in reducing inflammation, which is a critical factor in numerous chronic diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that HICA might possess antimicrobial activities, which could be beneficial in developing new antibiotics or treatments for infections resistant to current therapies.

Biological Research

In biological research, HICA serves as a valuable tool:

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to mimic certain biological substrates makes it an effective probe in biochemical assays aimed at understanding metabolic pathways .

- Bioisosterism : HICA is considered a bioisostere of carboxylic acids, which are prevalent in many drugs. This property allows it to be used in drug design to improve pharmacokinetic properties while maintaining biological activity. For instance, modifications of carboxylic acid functionalities with HICA derivatives have led to compounds with enhanced efficacy and reduced toxicity .

Industrial Applications

HICA is also explored for its utility in industrial settings:

- Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals. Its versatility allows chemists to create diverse derivatives that can lead to new materials with tailored properties .

- Material Science : The unique chemical properties of HICA enable its use in developing novel materials, including polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Several studies have documented the applications of HICA:

Mécanisme D'action

Le mécanisme d’action de l’acide 3-hydroxyisoxazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs . Par exemple, il a été démontré qu’il inhibait la L-lactate déshydrogénase dans Plasmodium falciparum, le parasite responsable du paludisme . Les effets du composé sont médiés par la modulation de voies biochimiques spécifiques, conduisant aux résultats thérapeutiques souhaités .

Composés similaires :

- Isoxazole

- 3,5-Disubstitués Isoxazoles

- 2,1-Benzisoxazoles

Comparaison : Comparé à d’autres dérivés d’isoxazole, l’acide 3-hydroxyisoxazole-4-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes . Sa capacité à former des complexes stables avec diverses cibles biologiques en fait un composé précieux dans la découverte et le développement de médicaments .

Comparaison Avec Des Composés Similaires

- Isoxazole

- 3,5-Disubstituted Isoxazoles

- 2,1-Benzisoxazoles

Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

Activité Biologique

3-Hydroxyisoxazole-4-carboxylic acid (3-HICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

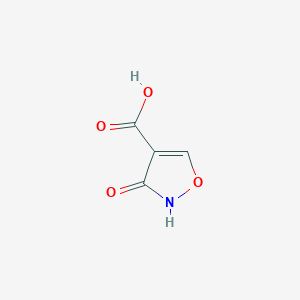

3-HICA belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, which are critical for its biological interactions. The pKa values of compounds in this class typically range from 4 to 5, indicating their acidic nature and potential interactions with biological macromolecules .

Mechanisms of Biological Activity

3-HICA exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

- GABA Receptor Modulation : Research has shown that derivatives of isoxazole can act as potent agonists or antagonists at GABA receptors, particularly GABA_B receptors. This modulation can influence neurotransmission, making it a candidate for treating neurological disorders .

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-HICA can exhibit antimicrobial properties against resistant strains like Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial proteins, disrupting cellular functions, and inhibiting biofilm formation .

Therapeutic Applications

Given its biological activity, 3-HICA has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its interaction with GABA receptors, 3-HICA could be explored for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for infections caused by resistant bacteria. The ability to inhibit biofilm formation enhances its therapeutic profile against chronic infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-HICA on GABA_B receptor activity. Results indicated that the compound significantly reduced neuronal excitability in vitro, suggesting its potential as an anxiolytic agent. The IC50 values for receptor activation were comparable to known GABA_B agonists .

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro assays demonstrated that 3-HICA exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL against MRSA strains. Molecular docking studies confirmed strong binding affinity to MRSA proteins involved in cell wall synthesis, supporting its role as an effective antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Value |

|---|---|---|

| GABA_B Receptor Agonist | Modulation of neurotransmission | IC50 ~ 0.0024 µM |

| Antimicrobial Activity | Inhibition of MRSA | MIC = 0.64 µg/mL |

| Biofilm Inhibition | Disruption of biofilm formation | 100% biomass inhibition |

Propriétés

IUPAC Name |

3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHBZYAQYOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332285 | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-78-4 | |

| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.